N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have shown significant activity on kinases such as p70s6kβ and JNK3 . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and apoptosis.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to the active site of the kinase, thereby inhibiting its activity. This inhibition could result in changes to downstream signaling pathways, leading to alterations in cellular processes .
Biochemical Pathways
The compound’s action on kinases like p70S6Kβ and JNK3 suggests that it may affect several biochemical pathways. For instance, p70S6Kβ is involved in the mTOR pathway, which regulates cell growth and proliferation. On the other hand, JNK3 is part of the MAPK pathway, which plays a role in apoptosis .
Result of Action
The inhibition of kinases like p70S6Kβ and JNK3 by this compound could lead to a variety of cellular effects. For instance, it could slow cell growth and proliferation or induce apoptosis, depending on the specific cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same target .
Properties
IUPAC Name |
N-[(6-propan-2-yloxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-16-6-3-12(8-18-16)9-19-17(22)13-4-5-14-15(7-13)21-10-20-14/h3,6,8,10-11,13H,4-5,7,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFYVHDBWOCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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